molecular formula C₃₆H₄₃NO₁₅ B1140332 [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 86327-84-6

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B1140332
CAS No.: 86327-84-6
M. Wt: 729.72
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C₃₆H₄₃NO₁₅ and its molecular weight is 729.72. The purity is usually 95%.
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Biological Activity

The compound [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate (referred to as U-51754 in some literature) is a complex organic molecule that exhibits notable biological activities. This article reviews its pharmacological properties and biological mechanisms of action based on diverse research findings.

U-51754 has a molecular formula of C₄₈H₅₆O₂₇ and a molecular weight of approximately 1,027 g/mol. The compound features multiple functional groups that contribute to its biological activity. Notably:

  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 16
  • Rotatable Bonds : 15

These properties suggest a high degree of flexibility and potential for interaction with biological targets.

Antitumor Activity

Research has indicated that U-51754 exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study 1 : A study focused on breast cancer cell lines showed that U-51754 reduced cell viability by inducing apoptosis through the activation of caspase pathways.

The mechanism underlying the antitumor effects of U-51754 involves several pathways:

  • Inhibition of Aurora Kinase : Similar to other compounds within its class (e.g., Jadomycin), U-51754 has been shown to inhibit Aurora kinase activity. This leads to cell cycle arrest and subsequent apoptosis in cancer cells.
  • DNA Cleavage : The compound induces DNA damage through reactive oxygen species (ROS) generation and topoisomerase inhibition.

Anti-inflammatory Properties

In addition to its antitumor activity, U-51754 displays anti-inflammatory effects. Research indicates that it can modulate inflammatory cytokine production:

  • Case Study 2 : In a model of rheumatoid arthritis, treatment with U-51754 resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Pharmacokinetics

Pharmacokinetic studies reveal important insights into the absorption and distribution of U-51754:

ParameterValue
BioavailabilityHigh (exact value varies by study)
Half-lifeApproximately 12 hours
MetabolismPrimarily hepatic
ExcretionRenal

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43NO15/c1-19(38)37-28-31(52-36-33(48-23(5)42)32(47-22(4)41)30(46-21(3)40)26(50-36)17-43-20(2)39)29-27(18-45-34(51-29)25-14-10-7-11-15-25)49-35(28)44-16-24-12-8-6-9-13-24/h6-15,26-36H,16-18H2,1-5H3,(H,37,38)/t26-,27-,28-,29+,30+,31-,32+,33-,34?,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCZXSUFIPUMPQ-IZURHRLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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